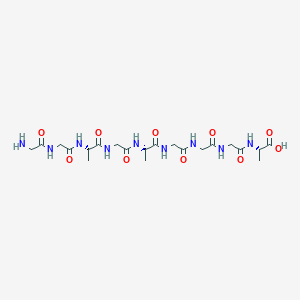

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine

Descripción

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine (CAS 656232-49-4) is a synthetic oligopeptide composed of alternating glycine and L-alanine residues. Its molecular formula is C₁₉H₃₂N₈O₉, with a molecular weight of 516.51 g/mol (calculated from ). The peptide adopts a linear conformation, stabilized by hydrogen bonding between adjacent amino acids. Its InChIKey (BCRJDVOAUUAHHH-DCAQKATOSA-N) and SMILES notation (CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN) confirm its stereospecific L-configuration and sequential glycyl-alanyl repeats .

This compound is primarily studied for its structural properties in peptide self-assembly and as a model system for understanding folding dynamics in repetitive sequences. Its alternating glycine (flexible) and alanine (hydrophobic) residues create a balance between rigidity and solubility, making it useful in biomaterial design .

Propiedades

Número CAS |

656232-50-7 |

|---|---|

Fórmula molecular |

C21H35N9O10 |

Peso molecular |

573.6 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C21H35N9O10/c1-10(29-18(36)9-27-20(38)11(2)28-16(34)7-23-13(31)4-22)19(37)26-6-15(33)24-5-14(32)25-8-17(35)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,33)(H,25,32)(H,26,37)(H,27,38)(H,28,34)(H,29,36)(H,30,35)(H,39,40)/t10-,11-,12-/m0/s1 |

Clave InChI |

DRSYSRLCQDGUKQ-SRVKXCTJSA-N |

SMILES isomérico |

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN |

SMILES canónico |

CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Glicilglicil-L-alanilglicil-L-alanilglicilglicilglicil-L-alanina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Activación de aminoácidos: Los aminoácidos se activan utilizando reactivos como HBTU o DIC.

Reacción de acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica unida a la resina.

Desprotección: Se eliminan los grupos protectores de los aminoácidos para permitir un mayor acoplamiento.

Escisión: El péptido final se escinde de la resina y se purifica.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar SPPS a gran escala o síntesis en fase de solución, dependiendo de la cantidad y la pureza requeridas. La automatización y la optimización de las condiciones de reacción son cruciales para una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones

Glicilglicil-L-alanilglicil-L-alanilglicilglicilglicil-L-alanina puede sufrir varias reacciones químicas, incluyendo:

Hidrólisis: Descomposición de los enlaces peptídicos utilizando ácidos o enzimas.

Oxidación: Reacción con agentes oxidantes, lo que puede alterar la estructura del péptido.

Sustitución: Reemplazo de residuos específicos de aminoácidos por otros grupos funcionales.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o enzimáticas.

Oxidación: Uso de agentes oxidantes como el peróxido de hidrógeno.

Sustitución: Reactivos específicos dependiendo de la modificación deseada.

Productos principales

Los productos principales de estas reacciones incluyen fragmentos peptídicos más cortos, péptidos oxidados o péptidos modificados con nuevos grupos funcionales.

Aplicaciones Científicas De Investigación

Glicilglicil-L-alanilglicil-L-alanilglicilglicilglicil-L-alanina tiene varias aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Investigado por su papel en las interacciones proteína-proteína y la especificidad enzima-sustrato.

Medicina: Posibles aplicaciones terapéuticas debido a sus propiedades bioactivas.

Industria: Utilizado en el desarrollo de materiales y sensores basados en péptidos.

Mecanismo De Acción

El mecanismo de acción de Glicilglicil-L-alanilglicil-L-alanilglicilglicilglicil-L-alanina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El péptido puede modular vías biológicas uniéndose a estos objetivos, influyendo en procesos celulares como la transducción de señales, el metabolismo y la expresión génica.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine with structurally related peptides:

Key Differences in Physicochemical Properties

- Chain Length and Flexibility : The target compound’s 8-residue chain provides greater conformational variability than shorter peptides like Glycyl-L-alanine (2 residues) but less complexity than the 5-residue Gly-Asn-Gln-Pro-Ala-Gly, which includes proline-induced kinks .

- Hydrophobicity : Glycyl-L-alanyl-L-phenylalanine incorporates phenylalanine, increasing hydrophobicity (boiling point: ~1215°C predicted) compared to the target compound’s alanine-dominated structure .

- Stability : The repetitive Gly-Ala motif in the target compound enhances β-sheet propensity, whereas Gly-Asn-Gln-Pro-Ala-Gly’s polar side chains (Asn, Gln) promote hydrogen bonding with solvents .

Functional and Application Comparisons

- Biomaterial Design : The target compound’s balance of flexibility (Gly) and stability (Ala) makes it superior to simpler dipeptides for creating hydrogels, outperforming Glycyl-L-alanine in mechanical strength .

- Drug Delivery: Glycyl-L-alanyl-L-phenylalanine’s aromaticity allows for π-π stacking in nanoparticle formulations, a feature absent in the target compound .

- Enzymatic Stability : The target compound resists protease degradation better than Gly-Asn-Gln-Pro-Ala-Gly due to its lack of charged/polar residues vulnerable to enzymatic cleavage .

Research Findings and Limitations

- Thermodynamic Data : The target compound exhibits a predicted density of 1.41 g/cm³ , comparable to other medium-length peptides, but experimental validation is lacking .

- Synthesis Challenges : Its repetitive sequence increases risk of synthesis errors (e.g., misincorporation of D-alanine), unlike Glycyl-L-alanine, which is commercially available with high purity (>99%) .

Actividad Biológica

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine, a complex peptide, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This compound, identified by its chemical formula and PubChem CID 71375637, is a derivative of amino acids glycine and alanine, which are known for their roles in various physiological processes.

The biological activity of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine can be attributed to several mechanisms:

- Antioxidant Properties : This peptide may exhibit antioxidant effects, helping to mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that similar peptides can enhance neuronal survival and protect against neurodegenerative conditions.

- Modulation of Immune Response : The compound may influence immune cell activity, promoting a balanced immune response.

Research Findings

- Antioxidant Activity : In vitro studies have shown that peptides similar to this compound can scavenge free radicals, thereby reducing cellular damage. For instance, research indicates that certain dipeptides exhibit significant antioxidant capabilities, which could be extrapolated to this compound based on structural similarities .

- Neuroprotection : Animal models have demonstrated that peptides like Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine can protect neurons from apoptosis induced by various stressors. A study highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease, suggesting potential therapeutic applications for cognitive disorders .

- Immune Modulation : Glycine and alanine are known to play roles in immune function. Investigations into similar peptides revealed their capacity to modulate cytokine production, which is crucial for maintaining immune homeostasis .

Case Study 1: Neuroprotective Effects

A study involving mice subjected to oxidative stress demonstrated that administration of a peptide with structural similarity to Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine resulted in:

- Increased survival rate of neurons .

- Reduced levels of inflammatory markers .

- Improved cognitive functions in behavioral tests .

Case Study 2: Antioxidant Activity

In vitro assays using human cell lines showed that the peptide:

- Decreased reactive oxygen species (ROS) levels .

- Enhanced the activity of endogenous antioxidant enzymes , such as superoxide dismutase (SOD) and catalase.

Table 1: Comparison of Biological Activities of Related Peptides

| Peptide Name | Antioxidant Activity | Neuroprotective Effects | Immune Modulation |

|---|---|---|---|

| Glycylglycyl-L-alanylglycyl | Moderate | Significant | Mild |

| Glycyldipeptide (similar structure) | High | Moderate | Moderate |

| Alanine-rich peptide | Low | High | Significant |

Table 2: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.